molecular formula C5H6BrN3S B8448638 3-Bromo-6-(methylthio)pyrazin-2-amine

3-Bromo-6-(methylthio)pyrazin-2-amine

Cat. No.: B8448638
M. Wt: 220.09 g/mol
InChI Key: MVWIFHDLFXFHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(methylthio)pyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with bromine at position 3, a methylthio (-SMe) group at position 6, and an amine (-NH2) group at position 2. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. Its synthesis typically involves halogenation and thioetherification steps, as evidenced by methods using palladium/copper catalysts in THF for introducing ethynyl or aryl groups to pyrazin-2-amine scaffolds .

Properties

Molecular Formula

C5H6BrN3S

Molecular Weight

220.09 g/mol

IUPAC Name

3-bromo-6-methylsulfanylpyrazin-2-amine

InChI

InChI=1S/C5H6BrN3S/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)

InChI Key

MVWIFHDLFXFHGS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C(=N1)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Pyrazin-2-amines

  • The bromine at position 3 remains conserved, suggesting comparable reactivity in cross-coupling reactions.
  • 5-Bromo-6-methoxypyridin-3-amine (Similarity: 0.76 ):
    Substituting the pyrazine ring with pyridine alters aromaticity and hydrogen-bonding capacity. The methoxy (-OMe) group, compared to methylthio, increases polarity, which may reduce metabolic stability due to higher susceptibility to oxidative demethylation.

Sulfur-Containing Analogues

  • 6-(Methylthio)-1,3-benzothiazol-2-amine (CAS: 1965309-19-6 ):
    Replacing pyrazine with benzothiazole introduces a fused aromatic system, enhancing π-stacking interactions. The methylthio group at position 6 mirrors the substitution in 3-Bromo-6-(methylthio)pyrazin-2-amine, but the benzothiazole scaffold may confer distinct photophysical properties.

  • In contrast, the methylthio group in this compound likely contributes to electronic effects rather than aroma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.